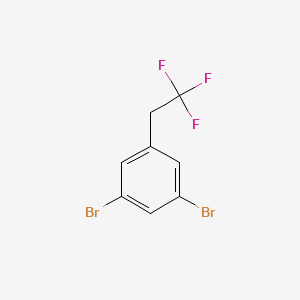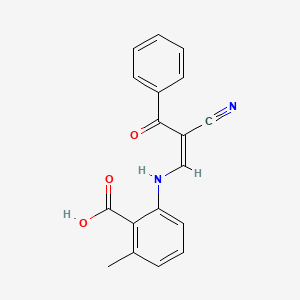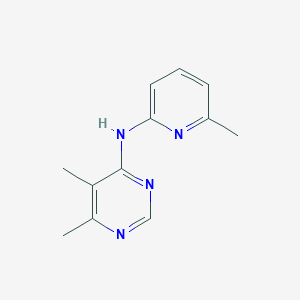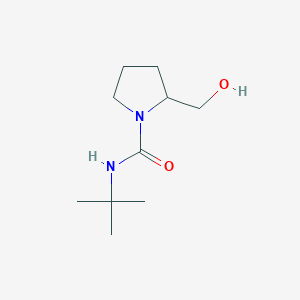![molecular formula C19H21N3O5S3 B3008719 4-(N,N-diethylsulfamoyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide CAS No. 330201-79-1](/img/structure/B3008719.png)
4-(N,N-diethylsulfamoyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-(N,N-diethylsulfamoyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide is a chemically synthesized molecule that appears to be designed for biological activity, given its structural features which include a benzamide group and a methylsulfonyl moiety. These structural components are commonly found in compounds with significant pharmacological properties, such as anticancer and antiarrhythmic activities.
Synthesis Analysis
The synthesis of related compounds has been reported using microwave-assisted methods, which provide a rapid and efficient route to obtain benzamide derivatives with potential biological activities. For instance, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized under microwave irradiation, which is a solvent-free method that could potentially be adapted for the synthesis of 4-(N,N-diethylsulfamoyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. The presence of a thiadiazole scaffold, as seen in the synthesized compounds in the study , suggests that similar scaffolds could be present in the compound of interest. The molecular docking studies performed in the research indicate that the interaction between the synthesized compounds and biological targets is highly dependent on the molecular structure, which would also be true for the compound .
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives is influenced by the substituents attached to the benzamide core. In the context of antiarrhythmic activity, the substitution of a methylsulfonylamino group with a 1H-imidazol-1-yl moiety has been shown to retain the class III electrophysiological activity in N-substituted benzamide series . This suggests that the specific substituents in 4-(N,N-diethylsulfamoyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide would play a critical role in its chemical reactivity and biological function.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, stability, and bioavailability, are essential for their development as drugs. For example, compound 5, a 4-[(methylsulfonyl)amino]benzamide derivative, was found to have good oral bioavailability and a favorable hemodynamic profile . These properties are likely to be important for the compound of interest as well, as they determine the compound's suitability for in vivo applications.
Wissenschaftliche Forschungsanwendungen
Cardiac Electrophysiological Activity
4-(N,N-diethylsulfamoyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide and its derivatives have been studied for their cardiac electrophysiological activities. These compounds are found to exhibit potency in in vitro Purkinje fiber assays, comparable to sematilide, a selective class III agent used in cardiac arrhythmias. This highlights their potential as selective class III antiarrhythmic agents (Morgan et al., 1990).
Antimicrobial and Antifungal Properties
Research has indicated that derivatives of this compound show significant sensitivity to both Gram-positive and Gram-negative bacteria. They also exhibit antifungal activity against Candida albicans. This suggests their potential as broad-spectrum antimicrobial agents (Sych et al., 2019).
Anticancer Properties
Some derivatives of 4-(N,N-diethylsulfamoyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide have been synthesized and shown to exhibit pro-apoptotic activity against cancer cell lines. For instance, specific derivatives demonstrated growth inhibition on melanoma cell lines, indicating their potential as anticancer agents (Yılmaz et al., 2015).
Antimalarial and Potential Anti-COVID-19 Application
This compound and its derivatives have been explored for their antimalarial properties. Interestingly, some studies have also extended this to investigate their potential application against COVID-19, using computational calculations and molecular docking studies (Fahim & Ismael, 2021).
Inhibition of Na+/H+ Exchanger
Derivatives of this compound have been studied for their role as inhibitors of the Na+/H+ exchanger. This activity is significant in the context of cardiac ischemia and reperfusion, suggesting a potential role in treatments for acute myocardial infarction (Baumgarth, Beier, & Gericke, 1997).
Eigenschaften
IUPAC Name |
4-(diethylsulfamoyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S3/c1-4-22(5-2)30(26,27)14-8-6-13(7-9-14)18(23)21-19-20-16-11-10-15(29(3,24)25)12-17(16)28-19/h6-12H,4-5H2,1-3H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQNLPCCQCGZKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-diethylsulfamoyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(6-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3008639.png)


![2-Methylsulfonyl-2,7-diazaspiro[3.4]octane;2,2,2-trifluoroacetic acid](/img/structure/B3008643.png)
![N-benzyl-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3008645.png)

![4-butoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B3008648.png)

![2-bromo-5-methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3008652.png)
![8-(furan-2-ylmethyl)-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3008653.png)
![2-(4-nitrophenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3008657.png)
![3-amino-2-methyl-6-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3008658.png)
